(2-Chloro-4-fluorophenyl)magnesium bromide, 0.25 M in THF
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Overview
Description
“(2-Chloro-4-fluorophenyl)magnesium bromide, 0.25 M in THF” is a Grignard reagent . It has a CAS Number of 1234212-37-3 and a molecular weight of 233.75 . The IUPAC name for this compound is bromo (2-chloro-4-fluorophenyl)magnesium .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H3ClF.BrH.Mg/c7-5-2-1-3-6(8)4-5;;/h1,3-4H;1H;/q;;+1/p-1 . This indicates that the compound consists of a phenyl ring with chlorine and fluorine substituents, a bromine atom, and a magnesium atom .Physical And Chemical Properties Analysis
The compound is stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis of Paroxetine
This compound is a useful key intermediate in the synthesis of paroxetine , a medication used to treat depression, anxiety disorders, obsessive-compulsive disorder (OCD), and post-traumatic stress disorder (PTSD).
Cross-Coupling Reaction with Thiols
It is used in the cross-coupling reaction with thiols to produce arylsulfides . Arylsulfides are organic compounds that contain sulfur atoms directly bonded to an aromatic ring. They are used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Synthesis of Androgen Receptor Antagonists
This compound is used in the synthesis of 4-Arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives . These derivatives act as androgen receptor antagonists, which block the action of androgens and have potential therapeutic applications in the treatment of prostate cancer.
Preparation of Aprepitant
It serves as a Grignard intermediate for preparing aprepitant , a medication used to prevent chemotherapy-induced nausea and vomiting.
Benzylic Substitution Reactions
The compound can participate in benzylic substitution reactions . These reactions involve the replacement of a group attached to a benzene ring with another group, providing a method for the synthesis of a wide range of organic compounds.
Free Radical Reactions
It can be involved in free radical reactions . In these reactions, molecules with unpaired electrons (free radicals) are generated, which can undergo various chemical reactions, including polymerization, oxidation, and reduction.
Mechanism of Action
Target of Action
As a grignard reagent, it is known to react with a wide range of electrophiles, including carbonyl compounds, to form new carbon-carbon bonds .
Mode of Action
(2-Chloro-4-fluorophenyl)magnesium bromide, like other Grignard reagents, is a strong nucleophile and base. It can participate in nucleophilic addition reactions with electrophiles, particularly carbonyl compounds . The magnesium atom carries a partial positive charge, making the carbon atom more nucleophilic. This allows the carbon atom to attack the electrophilic carbon in carbonyl compounds, forming a new carbon-carbon bond .
Biochemical Pathways
Grignard reagents are commonly used in organic synthesis to form new carbon-carbon bonds, which can lead to the synthesis of a wide range of organic compounds .
Result of Action
The result of the action of (2-Chloro-4-fluorophenyl)magnesium bromide is the formation of new carbon-carbon bonds. This can lead to the synthesis of a wide range of organic compounds . For example, it has been used as a reagent in the synthesis of key intermediates in the production of certain pharmaceuticals .
Action Environment
The action of (2-Chloro-4-fluorophenyl)magnesium bromide, like other Grignard reagents, is highly sensitive to the environment. It is typically prepared and used under anhydrous conditions, as it reacts violently with water to produce hydrocarbons . It is also sensitive to air, which can lead to oxidation . Therefore, it is typically stored at low temperatures and under an inert atmosphere .
properties
IUPAC Name |
magnesium;1-chloro-3-fluorobenzene-6-ide;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF.BrH.Mg/c7-5-2-1-3-6(8)4-5;;/h1,3-4H;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKJSJZPRQDSGG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=[C-]1)Cl)F.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-fluorophenyl)magnesium bromide |
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